molecular formula C5H10BrNO B2953056 N-(3-bromopropyl)acetamide CAS No. 51834-67-4

N-(3-bromopropyl)acetamide

Cat. No. B2953056
CAS RN: 51834-67-4
M. Wt: 180.045
InChI Key: RLSOQVJIKIEVKP-UHFFFAOYSA-N
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Description

“N-(3-bromopropyl)acetamide” is a chemical compound with the CAS Number: 51834-67-4 . It has a molecular weight of 180.04 . The IUPAC name for this compound is N-(3-bromopropyl)acetamide .


Synthesis Analysis

The synthesis of “N-(3-bromopropyl)acetamide” has been described in a study . In one method, piperazine was reacted with N-(3-bromopropyl). The synthesis of the compound is also evident from its 1H-NMR spectra . Another method involved a reaction with potassium carbonate in dichloromethane at 23℃ for 1 hour .


Molecular Structure Analysis

The molecular structure of “N-(3-bromopropyl)acetamide” is represented by the formula C5H10BrNO . The InChI code for this compound is 1S/C5H10BrNO/c1-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) .


Physical And Chemical Properties Analysis

“N-(3-bromopropyl)acetamide” has a melting point of 110-113°C . More detailed physical and chemical properties such as density, boiling point, and flash point are not available in the search results.

Relevant Papers The relevant papers on “N-(3-bromopropyl)acetamide” include studies on its synthesis and its use in the preparation of other compounds . These papers provide valuable insights into the properties and potential applications of “N-(3-bromopropyl)acetamide”.

Scientific Research Applications

Synthesis of Other Compounds

“N-(3-bromopropyl)acetamide” is used as a reagent in the synthesis of various chemical compounds. For example, it has been used in combination with other reagents to synthesize derivatives that show antimicrobial activity .

Antimicrobial Activity Research

This compound may also be involved in research related to antimicrobial properties. Derivatives synthesized using “N-(3-bromopropyl)acetamide” have been tested against Gram-positive bacteria such as S. aureus and S. epidermidis, indicating its use in developing new antimicrobial agents .

Chelating Agents in Metal Complexes

Another potential application is in the synthesis of chelating agents for metal complexes. A study mentions the synthesis of a palladium complex using a derivative of “N-(3-bromopropyl)acetamide”, which suggests its use in coordination chemistry and catalysis .

properties

IUPAC Name

N-(3-bromopropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSOQVJIKIEVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromopropyl)acetamide

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